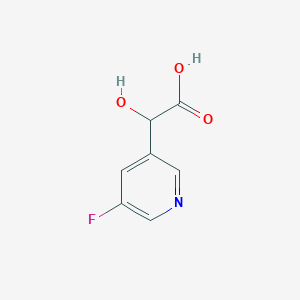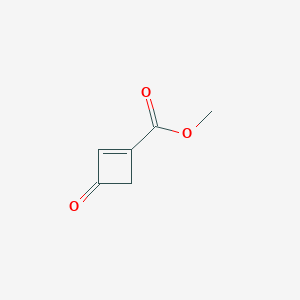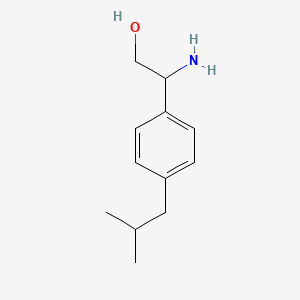
N-cyclopropylmethoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylmethoxycarbohydrazide is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylmethoxycarbohydrazide typically involves the reaction of cyclopropylamine with methoxycarbonyl chloride to form N-cyclopropylmethoxycarbamate. This intermediate is then treated with hydrazine hydrate to yield this compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylmethoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, thiols; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropylmethoxycarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropylmethoxycarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropylmethoxycarbohydrazide can be compared with other similar compounds, such as:
N-cyclopropylcarbohydrazide: Lacks the methoxy group, resulting in different reactivity and properties.
N-methoxycarbohydrazide: Lacks the cyclopropyl group, leading to variations in steric and electronic effects.
Cyclopropylmethoxycarbamate: Contains a carbamate group instead of a carbohydrazide moiety, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxycarbohydrazide functionalities, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
methyl N-amino-N-cyclopropylcarbamate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7(6)4-2-3-4/h4H,2-3,6H2,1H3 |
InChI Key |
RVAATVPDNLJZNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)



![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)



![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


